![molecular formula C19H14F3N3O2S B284351 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide](/img/structure/B284351.png)
2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide is a chemical compound that has shown potential in various scientific research applications.
Wirkmechanismus
The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide involves the inhibition of specific enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. This leads to the induction of apoptosis and the suppression of tumor growth.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, induce apoptosis, and suppress tumor growth. Additionally, it has been shown to have low toxicity and high selectivity towards cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide in lab experiments is its high selectivity towards cancer cells, which reduces the risk of toxicity to normal cells. However, one of the limitations is the need for further studies to determine the optimal dosage and administration route for maximum efficacy.
Zukünftige Richtungen
There are several future directions for research on 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide. One direction is to investigate its potential use in combination with other drugs for enhanced efficacy and reduced toxicity. Another direction is to determine its potential use in the treatment of other diseases such as inflammatory disorders and viral infections. Additionally, further studies are needed to elucidate its mechanism of action and optimize its dosage and administration route for clinical use.
Conclusion
In conclusion, this compound has shown potential in various scientific research applications, particularly in the field of medicinal chemistry for the treatment of cancer and other diseases. Its high selectivity towards cancer cells and low toxicity make it a promising drug candidate, and further research is needed to determine its optimal use in clinical settings.
Synthesemethoden
The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide involves the reaction of 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl bromide with 4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl thiol in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain a pure form of the compound.
Wissenschaftliche Forschungsanwendungen
2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide has been found to have potential in various scientific research applications. One of the primary applications is in the field of medicinal chemistry, where it has shown promising results as a potential drug candidate for the treatment of cancer and other diseases.
Eigenschaften
Molekularformel |
C19H14F3N3O2S |
---|---|
Molekulargewicht |
405.4 g/mol |
IUPAC-Name |
1-(2,3-dihydroindol-1-yl)-2-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylethanone |
InChI |
InChI=1S/C19H14F3N3O2S/c20-19(21,22)16-10-13(15-6-3-9-27-15)23-18(24-16)28-11-17(26)25-8-7-12-4-1-2-5-14(12)25/h1-6,9-10H,7-8,11H2 |
InChI-Schlüssel |
WXFPSWCMDHOFTH-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CO4 |
Kanonische SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.